molecular formula C12H15N3O3 B11772320 2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B11772320
M. Wt: 249.27 g/mol
InChI Key: SEQRHJHFVLTFPO-UHFFFAOYSA-N
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Description

2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrazine ring, with a tert-butyl group and an acetic acid moiety attached, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the formation of the pyrazolopyrazine core followed by functionalization. One common method starts with the condensation of a suitable pyrazole derivative with a pyrazine derivative under acidic conditions. The tert-butyl group can be introduced via alkylation reactions, and the acetic acid moiety can be added through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen functionalities.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: These compounds have a similar core structure but with a pyridine ring instead of a pyrazine ring.

    Pyrazolopyrimidines: These compounds feature a pyrimidine ring fused to a pyrazole ring.

    Indole Derivatives: Indoles have a fused benzene and pyrrole ring system, which can exhibit similar biological activities.

Uniqueness

2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a tert-butyl group and an acetic acid moiety. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

2-(2-tert-butyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetic acid

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)9-6-8-11(18)14(7-10(16)17)4-5-15(8)13-9/h4-6H,7H2,1-3H3,(H,16,17)

InChI Key

SEQRHJHFVLTFPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C(=O)C2=C1)CC(=O)O

Origin of Product

United States

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